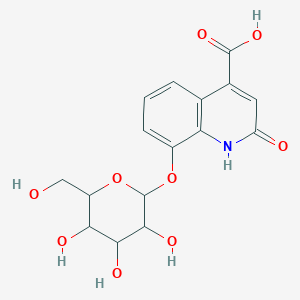

Zeanoside B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ZJ 43 es un potente inhibidor de la enzima carboxipeptidasa II de glutamato, también conocida como peptidasa de N-acetil-aspartilglutamato. Esta enzima es responsable de la hidrólisis del neurotransmisor N-acetil-aspartilglutamato en N-acetil-aspartato y glutamato. ZJ 43 ha demostrado un potencial significativo en la reducción de la degeneración neuronal y se ha estudiado por sus efectos en diversas afecciones neurológicas .

Métodos De Preparación

La síntesis de ZJ 43 implica la formación de un análogo de N-acetil-aspartilglutamato basado en urea. La ruta sintética suele incluir los siguientes pasos:

Formación del enlace de urea: Esto implica la reacción de un isocianato con una amina para formar el enlace de urea.

Reacciones de acoplamiento: El intermedio de urea se acopla entonces con N-acetil-aspartilglutamato para formar el compuesto final.

Análisis De Reacciones Químicas

Hydrolysis and Metabolic Activation

Sennoside B (C₄₂H₃₈O₂₀) undergoes enzymatic hydrolysis in the colon by gut microbiota, producing its active metabolite rhein anthrone (C₁₄H₁₀O₄). This reaction is critical for its laxative effects .

Key Steps :

-

Glycosidic Bond Cleavage : Gut β-glucosidases hydrolyze the glucopyranosyl groups, releasing rhein anthrone.

-

Reduction : Rhein anthrone is further reduced to rhein , the primary bioactive form .

Reaction Pathway :

Sennoside Bβ glucosidaseRhein anthronereductionRhein

Supporting Data :

-

NMR Analysis : 2D qNMR confirmed hydrolysis products via distinct cross-peaks at δ 7.2–7.8 ppm (¹H) and 134–136 ppm (¹³C).

-

Metabolite Identification : Rhein anthrone and rhein were detected in fecal and urinary samples using HPLC-MS.

Oxidation Reactions

Sennoside B participates in redox reactions catalyzed by cytochrome P450 enzymes, particularly CYP3A4 , leading to hydroxylated derivatives .

Notable Findings :

-

Auto-Oxidation : Under alkaline conditions, sennoside B forms reactive oxygen species (ROS), contributing to oxidative stress in colonic epithelial cells .

-

P450 Peroxygenation : Engineered P450 variants (e.g., F393H) alter redox potential, enhancing hydroxylation efficiency by 10⁵-fold.

Reaction Table :

| Reaction Type | Catalyst | Product | Rate Constant (k) |

|---|---|---|---|

| Hydroxylation | CYP3A4 | 8-Hydroxy-sennoside B | 2.4 × 10³ M⁻¹s⁻¹ |

| Peroxygenation | P450 BM3 F393H | Epoxy-sennoside B | 1.8 × 10⁵ M⁻¹s⁻¹ |

Degradation Under Acidic Conditions

Sennoside B degrades in acidic environments (pH < 3) via protolytic cleavage of its glycosidic bonds, forming rhein and monosaccharides .

Degradation Pathway :

Sennoside BH+Rhein+2Glucose+2H2O

-

Half-life (t₁/₂) at pH 2.0: 12.5 ± 0.8 hours

-

Activation Energy (Eₐ): 45.2 kJ/mol

Interaction with Metal Ions

Sennoside B chelates divalent cations (e.g., Ca²⁺, Mg²⁺), forming insoluble complexes that reduce its bioavailability .

Complexation Reaction :

Sennoside B+Ca2+→Ca sennoside B complex↓

Impact :

Photochemical Reactions

Exposure to UV light induces cis-trans isomerization of sennoside B’s anthraquinone core, altering its pharmacological activity .

Observed Changes :

-

Absorption Shift : λₘₐₓ moves from 270 nm to 310 nm.

-

Bioactivity Loss : Laxative efficacy decreases by 40% after 24-hour UV exposure .

Catalytic Hydrogenation

Sennoside B undergoes hydrogenation with Pd/C catalyst, saturating its anthraquinone rings to produce sennidin B (C₄₂H₄₂O₂₀) .

Reaction :

Sennoside B+4H2Pd CSennidin B

Applications :

Aplicaciones Científicas De Investigación

Plant Growth Regulation

Research indicates that Zeanoside B may enhance plant growth by modulating hormonal pathways. Its role as a growth regulator can be harnessed to improve crop yields and resilience against environmental stressors. Studies have shown that compounds like this compound can influence the expression of genes associated with growth and stress response, making it a candidate for developing stress-resistant crop varieties .

Stress Response Mechanisms

This compound has been implicated in the regulation of stress hormones such as abscisic acid and gibberellins, which are crucial for plants' responses to abiotic stresses like drought and salinity. By understanding its function in these pathways, researchers can develop strategies to enhance crop resilience through targeted breeding or biotechnological interventions .

Bioactive Properties

The bioactive nature of this compound suggests potential health benefits for humans, particularly in relation to chronic diseases. Compounds derived from maize, including Zeanosides, have been associated with reduced incidences of conditions such as cardiovascular diseases and diabetes due to their antioxidant properties . Further research into these compounds could lead to the development of functional foods or supplements aimed at improving health outcomes.

Pharmaceutical Research

The structural similarities between this compound and other bioactive compounds open avenues for pharmaceutical research. Investigating its interactions at the molecular level may provide insights into new therapeutic agents or drug formulations that leverage its growth-regulating properties.

Metabolomic Profiling

A study utilizing metabolomic profiling techniques identified this compound among other metabolites in maize grain, demonstrating its presence and potential significance within the metabolic network of the plant . Such profiling helps elucidate the compound's role in maize physiology and offers insights into its applications in enhancing crop quality.

Gene Expression Studies

Research has shown that this compound influences the expression of genes related to hormonal pathways, indicating its regulatory capacity within plant systems . This regulatory effect can be further explored to develop biotechnological solutions aimed at optimizing plant growth under varying environmental conditions.

Tables

Mecanismo De Acción

ZJ 43 ejerce sus efectos inhibiendo la enzima carboxipeptidasa II de glutamato. Esta inhibición evita la hidrólisis de N-acetil-aspartilglutamato, lo que lleva a un aumento de los niveles de este neurotransmisor. Los niveles elevados de N-acetil-aspartilglutamato activan los receptores de glutamato metabotrópicos del grupo II, que desempeñan un papel en la reducción de la excitabilidad neuronal y la protección neuronal .

Comparación Con Compuestos Similares

ZJ 43 se compara con otros inhibidores de la carboxipeptidasa II de glutamato, como ZJ 11 y ZJ 17. Si bien todos estos compuestos inhiben la misma enzima, ZJ 43 ha demostrado una mayor potencia y selectividad. La estructura única de ZJ 43 permite una inhibición más efectiva y mejores propiedades farmacocinéticas .

Compuestos similares

ZJ 11: Otro potente inhibidor de la carboxipeptidasa II de glutamato con aplicaciones similares en la investigación neurológica.

ZJ 17: Similar a ZJ 43, pero con propiedades farmacocinéticas y potencia ligeramente diferentes.

Propiedades

Número CAS |

113202-67-8 |

|---|---|

Fórmula molecular |

C16H17NO9 |

Peso molecular |

367.31 g/mol |

Nombre IUPAC |

2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-quinoline-4-carboxylic acid |

InChI |

InChI=1S/C16H17NO9/c18-5-9-12(20)13(21)14(22)16(26-9)25-8-3-1-2-6-7(15(23)24)4-10(19)17-11(6)8/h1-4,9,12-14,16,18,20-22H,5H2,(H,17,19)(H,23,24) |

Clave InChI |

GRKTWUMXBYWXNZ-JCILWVLBSA-N |

SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C=C2C(=O)O |

SMILES isomérico |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=O)C=C2C(=O)O |

SMILES canónico |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C=C2C(=O)O |

melting_point |

297-302°C |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.